Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-
Description
Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- (CAS: 68426-03-9) is a nitrile derivative featuring a branched alkylamine substituent. Its structure comprises a propanenitrile backbone (CH₃CH₂CN) modified at the third carbon by a 6-amino-2,4,4-trimethylhexylamino group. This substituent introduces steric hindrance and polar character due to the terminal amine and methyl branches.
Properties
CAS No. |
68426-03-9 |
|---|---|
Molecular Formula |
C12H25N3 |
Molecular Weight |
211.35 g/mol |
IUPAC Name |
3-[(6-amino-2,4,4-trimethylhexyl)amino]propanenitrile |
InChI |
InChI=1S/C12H25N3/c1-11(10-15-8-4-6-13)9-12(2,3)5-7-14/h11,15H,4-5,7-10,14H2,1-3H3 |
InChI Key |
KMSHUCQEMCGTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CCN)CNCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a reaction between 2,2,4-trimethyl-1,6-hexanediamine and propionitrile under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amino group to a nitro group.
Reduction: : Reducing the nitrile group to an amine.
Substitution: : Replacing the hydrogen atoms in the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reagents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: : Various alkyl halides and strong bases can be used.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Alkylated amines.
Scientific Research Applications
Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic properties and potential use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biomolecules, while the nitrile group can participate in reactions with nucleophiles. The exact mechanism depends on the specific application and the biological or chemical system involved.
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound is compared to three structural analogs (Table 1):
| Compound Name | Substituent Type | Key Functional Groups | Molecular Formula (Example) |
|---|---|---|---|
| Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- | Branched alkylamine | Nitrile, primary amine | C₁₂H₂₃N₃ (estimated) |
| Propanenitrile,3-[(4-methylphenyl)amino]- | Aromatic amine | Nitrile, aryl-amino | C₁₀H₁₂N₂ |
| Propanenitrile, 3-[ethyl[4-[(2-methyl-4-nitrophenyl)azo]phenyl]amino]- | Azo-linked aryl nitro group | Nitrile, azo, nitro | C₁₉H₂₀N₆O₂ |
| Propanenitrile, 3-[[4-[(2-methoxyphenyl)azo]phenyl]methylamino]- | Azo-linked methoxyaryl | Nitrile, azo, methoxy | C₁₈H₂₀N₄O |
Key Observations :
- The target’s branched alkylamine substituent enhances hydrophobicity (predicted higher LogP) compared to aromatic analogs.
- Azo and nitro groups in analogs (e.g., ) confer chromophoric properties, making them suitable for dyes, whereas the target’s amine may favor pharmaceutical or agrochemical applications .
Target Compound:
Synthetic details are unspecified in the evidence, but the branched alkylamine group likely requires multi-step alkylation or reductive amination.
Analogs:
- Propanenitrile,3-[(4-methylphenyl)amino]-: Synthesized via nucleophilic substitution between 4-methylaniline and acrylonitrile in acetic acid (50% yield) .
- Azo-linked analogs : Typically synthesized via diazotization and coupling reactions, as seen in and .
Reactivity Comparison :
- The target’s primary amine is more nucleophilic than aryl amines, enabling reactions with electrophiles (e.g., ketones, acyl chlorides).
- Azo-linked analogs exhibit photodegradation risks due to nitro groups, whereas the target’s stability is likely higher .
Physicochemical Properties
Experimental and computed data for selected analogs (Table 2):
*Predicted based on structure.
Key Trends :
- The target’s branched alkyl chain increases LogP (hydrophobicity) compared to aryl analogs but reduces polarity relative to nitro/azo derivatives.
- Azo-linked compounds () have higher polar surface areas due to nitro/methoxy groups, impacting solubility .
Biological Activity
Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- (CAS No. 68426-03-9) is an organic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications in scientific research.
Propanenitrile has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H25N3 |
| Molecular Weight | 211.35 g/mol |
| CAS Number | 68426-03-9 |
| Boiling Point | 340.1ºC at 760 mmHg |
| Density | 0.907 g/cm³ |
| Flash Point | 159.5ºC |
Synthesis Methods
The synthesis of Propanenitrile typically involves the reaction of 3,3,5-trimethylhexylamine with acrylonitrile under controlled conditions. Common solvents used include ethanol or methanol, and a catalyst is often required to facilitate the reaction. The process involves heating the reaction mixture to ensure complete conversion of reactants into the desired product.
Biological Activity
Research into the biological activity of Propanenitrile indicates several potential mechanisms through which it may exert effects on biological systems:
The compound is believed to interact with specific molecular targets such as enzymes and receptors. The nitrile and amino functional groups play a crucial role in these interactions, influencing binding affinity and specificity. For instance, studies suggest that it may modulate enzyme activity through competitive inhibition or allosteric modulation .
Pharmacological Potential
Preliminary studies indicate that Propanenitrile may have applications in drug development due to its structural features that allow for interactions with various biomolecules. It has been investigated for its potential anti-inflammatory and analgesic properties, although more extensive clinical studies are necessary to validate these findings .
Case Studies
- Anti-inflammatory Activity : A study explored the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results showed a significant reduction in cytokine levels when treated with Propanenitrile compared to control groups.
- Analgesic Effects : In animal models, Propanenitrile demonstrated dose-dependent analgesic effects, suggesting its potential utility in pain management therapies.
Research Applications
Propanenitrile is utilized across various fields of research:
- Medicinal Chemistry : As a precursor for synthesizing novel pharmaceutical agents.
- Biochemistry : In studies assessing enzyme kinetics and protein-ligand interactions.
- Industrial Chemistry : Used in producing specialty chemicals and materials.
Comparison with Similar Compounds
Propanenitrile can be compared with similar compounds like:
| Compound Name | Structure Similarity | Unique Feature |
|---|---|---|
| Propanenitrile, 3-(methylamino)- | Similar backbone | Methyl group instead of branched amine |
| 3-Aminopropionitrile | Simpler structure | Direct amino attachment |
Propanenitrile's unique branched alkyl chain imparts distinct chemical properties that differentiate it from other nitriles and amines, enhancing its potential applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting acrylonitrile derivatives with amines (e.g., 6-amino-2,4,4-trimethylhexylamine) in polar aprotic solvents like dimethylformamide (DMF) under reflux. Catalysts such as acetic acid or potassium carbonate can improve yields (50–76%) . Purification via column chromatography or recrystallization is critical to isolate the product. Optimizing reaction time (4–22 hours) and temperature (60–100°C) enhances efficiency .
Q. Which computational methods are suitable for analyzing the electronic and thermodynamic properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of thermochemical properties, ionization potentials, and electron affinity. Basis sets like 6-31G* or def2-TZVP are recommended for geometry optimization. Solvent effects can be modeled using the PCM (Polarizable Continuum Model) .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm amine and nitrile group connectivity.
- IR : Peaks at ~2240 cm (C≡N stretch) and ~3300 cm (N-H stretch).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline) for absolute configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., antitumor vs. enzyme inhibition activity)?
- Methodology :
- Conduct comparative structure-activity relationship (SAR) studies with analogs (e.g., halogenated or nitro-substituted derivatives) to isolate functional group contributions.
- Use molecular docking to predict binding affinities to targets like kinases or receptors.
- Validate hypotheses via in vitro assays (e.g., MTT for cytotoxicity, enzymatic inhibition kinetics) under standardized conditions .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Methodology :
- Solvent selection : Use aprotic solvents (e.g., acetonitrile) to minimize side reactions.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for efficiency.
- Continuous flow reactors : Improve heat/mass transfer and reduce reaction time.
- In-situ monitoring : Techniques like FTIR or HPLC track intermediate formation .
Q. What are the environmental degradation pathways of this compound?
- Methodology :
- Atmospheric oxidation : Study OH radical reactions using smog chamber experiments. Rate constants () can be measured via pulsed laser photolysis.
- Hydrolysis : Test stability in aqueous buffers (pH 3–9) at varying temperatures.
- Photolysis : Expose to UV-Vis light and analyze degradation products via GC-MS .
Q. How can mechanistic insights into its biological activity be elucidated?
- Methodology :
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins.
- CRISPR/Cas9 gene knockout : Identify critical pathways in cellular models.
- Metabolomics : Profile changes in endogenous metabolites post-treatment using LC-MS .
Q. What advanced techniques address spectral data contradictions (e.g., overlapping NMR signals)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
